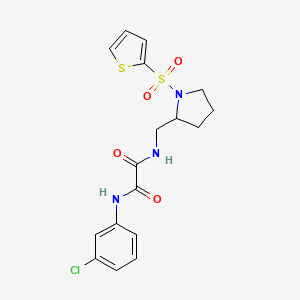

![molecular formula C18H19N5O B2658383 N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1903548-81-1](/img/structure/B2658383.png)

N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc . It may also include information about its occurrence or synthesis .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a problem-solving technique used to plan the synthesis of organic molecules .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its phase (solid, liquid, gas), melting and boiling points, chemical stability, reactivity, and many others .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: is extensively used in coordination chemistry due to its ability to act as a bidentate ligand. The bipyridine moiety can coordinate with metal ions, forming stable complexes. These complexes are crucial for studying the thermodynamics and kinetics of metal-ligand interactions, which are fundamental in understanding various chemical processes .

Catalysis

In the field of catalysis, this compound serves as a ligand in transition-metal catalyzed reactions. Its ability to form stable complexes with metals like palladium, platinum, and ruthenium makes it valuable in catalytic cycles. These metal-ligand complexes are used in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation processes .

Photochemistry and Photophysics

The compound’s bipyridine structure is also significant in photochemistry and photophysics. Metal complexes of this ligand are used as photosensitizers in light-induced processes. These complexes can absorb light and transfer energy or electrons, making them useful in applications such as solar energy conversion and photodynamic therapy .

Supramolecular Chemistry

In supramolecular chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is employed to construct supramolecular architectures. Its ability to form strong and directional interactions with metal ions allows for the creation of complex structures like metal-organic frameworks (MOFs) and coordination polymers. These structures have applications in gas storage, separation, and catalysis .

Biological Activity

This compound has potential applications in the field of medicinal chemistry due to its biological activity. The bipyridine moiety is known to exhibit antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems, potentially leading to the development of new therapeutic agents .

Analytical Chemistry

In analytical chemistry, the compound is used as a reagent for the detection and quantification of metal ions. Its strong binding affinity for metals makes it suitable for use in spectroscopic and electrochemical methods to analyze metal concentrations in various samples. This application is particularly important in environmental monitoring and industrial processes .

Material Science

The compound’s ability to form stable metal complexes is also exploited in material science. These complexes can be incorporated into polymers and other materials to enhance their properties, such as conductivity, stability, and mechanical strength. This makes them useful in the development of advanced materials for electronics, coatings, and other applications .

Environmental Chemistry

In environmental chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is used in the remediation of heavy metal contamination. Its strong binding affinity for metal ions allows it to be used in processes that remove toxic metals from water and soil, contributing to environmental cleanup efforts .

These diverse applications highlight the versatility and importance of this compound in various scientific research fields. If you have any specific area you’d like to explore further, feel free to let me know!

Recent Progress on the Synthesis of Bipyridine Derivatives The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Bipyridines: Synthesis, Functionalization and Applications

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-16(13(2)23(3)22-12)18(24)21-11-15-7-5-9-20-17(15)14-6-4-8-19-10-14/h4-10H,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMPWQATYCKPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)

![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)

![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)

![N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2658322.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)